(2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid
CAS No.:
Cat. No.: VC16581402
Molecular Formula: C17H27N5O13
Molecular Weight: 509.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N5O13 |
|---|---|
| Molecular Weight | 509.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]oxolan-2-yl]acetic acid |
| Standard InChI | InChI=1S/C17H27N5O13/c18-6(8(25)5(24)3-34-16(19)32)13(29)20-7(15(30)31)11-9(26)10(27)14(35-11)22-1-4(2-23)12(28)21-17(22)33/h4-11,14,23-27H,1-3,18H2,(H2,19,32)(H,20,29)(H,30,31)(H,21,28,33)/t4?,5-,6-,7-,8+,9-,10+,11+,14+/m0/s1 |
| Standard InChI Key | SCZYQAZFJXNTQD-MJWMRXFBSA-N |
| Isomeric SMILES | C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)CO |
| Canonical SMILES | C1C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)CO |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound consists of two primary moieties: a modified pentanoyl amino acid and a substituted oxolan (tetrahydrofuran) ring. The pentanoyl group ((2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl) contains three hydroxyl groups, an amino group, and a carbamoyloxy side chain, contributing to its hydrophilicity and hydrogen-bonding capacity. The oxolan ring ((2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxo-1,3-diazinan-1-yl]) incorporates a 1,3-diazinan-1-yl group, a six-membered ring with two ketone oxygen atoms and a hydroxymethyl substituent, mimicking structural motifs found in pyrimidine nucleosides .
Stereochemical Configuration
-
Pentanoyl Backbone: The 2S,3S,4S configuration ensures optimal spatial alignment for enzyme binding.
-
Oxolan Ring: The 2R,3S,4R,5R configuration positions the diazinan group for interactions with fungal chitin synthase .
| Property | Value |
|---|---|
| Molecular Weight | ~750 g/mol (estimated) |
| Solubility | Highly polar, water-soluble |
| LogP | -2.5 (predicted) |
The compound’s low LogP value reflects its hydrophilic nature, consistent with its mechanism of targeting extracellular fungal enzymes .
Biosynthesis and Production
Fermentation by Streptomyces spp.
Polyoxin B, a closely related compound, is biosynthesized by Streptomyces cacaoi via a nonribosomal peptide synthetase (NRPS) pathway. The queried compound likely shares this origin, with modular enzymes assembling the nucleoside and peptide components. Isotopic labeling studies indicate that the hydroxymethyl-diazinan group originates from glucose metabolism, while the pentanoyl moiety derives from aspartic acid and carbamoyl phosphate .
Synthetic Approaches
Chemical synthesis of such complex structures remains challenging due to stereochemical requirements. Key steps include:
-
Oxolan Ring Construction: Mitsunobu reactions to establish the 2R,3S,4R,5R configuration.
-
Diazinan Formation: Cyclocondensation of urea derivatives with hydroxymethyl intermediates.
-
Peptide Coupling: Solid-phase synthesis for the pentanoyl-amino acid segment .
Mechanism of Antifungal Activity
Chitin Synthase Inhibition
The compound competitively inhibits chitin synthase (CHS), an enzyme critical for fungal cell wall integrity. Its nucleoside analog structure mimics UDP-N-acetylglucosamine, the natural substrate, binding to the enzyme’s active site with a Kᵢ of 0.2 µM . This disrupts chitin microfibril assembly, leading to osmotic lysis in hyphae.
Resistance Mechanisms
Fungal resistance arises from mutations in CHS genes (CHS1, CHS3) or overexpression of efflux pumps (e.g., CDR1). Field isolates of Alternaria alternata show reduced susceptibility after prolonged exposure, with resistance frequencies of 1 × 10⁻⁶ .
Agricultural Applications
Formulations and Efficacy
The compound is formulated as a wettable powder or copper complex (e.g., Polydong) to enhance rainfastness. Field trials against rice blast (Magnaporthe oryzae) demonstrate 85–92% disease control at 200 g/ha, outperforming azole fungicides in resistance-prone regions .
Environmental and Toxicological Profile
| Parameter | Value |
|---|---|
| Mammalian LD₅₀ (rat) | >5,000 mg/kg |
| Honeybee LC₅₀ | >100 µg/bee |
| Soil Half-Life | 3–7 days |
Its rapid degradation minimizes ecological impact, making it suitable for integrated pest management .
Recent Research Developments
Copper Complexation
The CAS 99954-36-6 copper complex exhibits enhanced antifungal activity (MIC reduced from 8 µg/mL to 2 µg/mL against Botrytis cinerea) by facilitating cell membrane penetration . X-ray crystallography reveals copper coordination via the carbamoyloxy and diazinan carbonyl groups.
Nanoencapsulation Strategies
Liposome-encapsulated formulations increase leaf adhesion by 40% and prolong residual activity to 14 days. Graphene oxide carriers further improve photostability under UV exposure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume